molecular formula C10H14O2 B1683140 Thymohydroquinone CAS No. 2217-60-9

Thymohydroquinone

Cat. No. B1683140
CAS RN: 2217-60-9
M. Wt: 166.22 g/mol
InChI Key: OQIOHYHRGZNZCW-UHFFFAOYSA-N
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Description

Thymohydroquinone is a quinone found in N. sativa seeds and has diverse biological activities . It scavenges free radicals and inhibits the growth of certain ovarian cancer cells . It is also active against P. falciparum in vitro .


Molecular Structure Analysis

Thymohydroquinone has a molecular formula of C10H14O2 . Its IUPAC name is 2-methyl-5-propan-2-ylbenzene-1,4-diol . The molecular weight is 166.22 g/mol .


Chemical Reactions Analysis

Thymoquinone, a related compound, has been shown to have antioxidant and oxidant activity . It can interfere with DNA structure and affect carcinogenic signaling molecules/pathways .


Physical And Chemical Properties Analysis

Thymohydroquinone has a molecular weight of 166.22 g/mol . Its XLogP3 value, which is a measure of its lipophilicity, is 2.9 .

Mechanism of Action

Target of Action

Thymohydroquinone (THQ) is a natural compound found in the volatile oil fraction of black seeds (Nigella sativa L.) . It has been shown to have potential as a supplement co-drug against methotrexate-induced intestinal and nephrotoxicity in cancer chemotherapy . THQ’s primary targets include inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2 . It also targets Toll-like receptors (TLRs) and some inflammatory mediators, leading to reduced inflammation and neurotoxicity .

Mode of Action

THQ interacts with its targets to exert widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial . It is able to induce apoptosis, regulate pro- and anti-apoptotic genes, and inhibit cancer metastasis through JNK and p38 activation . Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes .

Biochemical Pathways

THQ affects several biochemical pathways. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53, STAT3, and trigger the mitochondrial apoptosis pathway . THQ, by adjusting AMPK, can regulate cellular metabolism and energy hemostasis .

Pharmacokinetics

The pharmacological importance and therapeutic feasibility of THQ are underutilized due to intrinsic pharmacokinetics, including short half-life, inadequate biological stability, poor aqueous solubility, and low bioavailability . Animal models were used to investigate its pharmacokinetics following intravenous (5 mg/kg) and oral administration (20 mg/kg). Blood sample concentration of thymoquinone was measured using high-performance liquid chromatography, which was much higher following intravenous administration than oral administration .

Result of Action

The molecular and cellular effects of THQ’s action are significant. It has been shown to block acetylcholinesterase (AChE) activity, which increases acetylcholine (ACh). As a result, fresh memories are programmed to preserve the effects . THQ also exhibits good superoxide scavenging ability .

Action Environment

The action, efficacy, and stability of THQ can be influenced by various environmental factors. For instance, its amount can vary radically in the seeds of Nigella sativa depending on many factors including the agricultural treatment, geographical location, and genetic diversity . Furthermore, oxidative stress is one of the major factors that aggravate damage by certain drugs and environmental pollutants .

Safety and Hazards

Thymohydroquinone can be harmful if swallowed and can cause skin irritation .

Future Directions

Thymoquinone, a compound similar to Thymohydroquinone, has shown potential as an anticancer molecule . It’s the optimum time to focus on clinical trials for developing thymoquinone as a future drug in cancer therapeutics .

properties

IUPAC Name

2-methyl-5-propan-2-ylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIOHYHRGZNZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176706
Record name Thymohydroquinone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymohydroquinone

CAS RN

2217-60-9
Record name Thymohydroquinone
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Record name Thymohydroquinone
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Record name Thymohydroquinone
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Record name Thymohydroquinone
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Record name 2-isopropyl-5-methylbenzene-1,4-diol
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Record name HYDROTHYMOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main biological activities reported for thymohydroquinone?

A1: Thymohydroquinone (THQ) displays a range of biological activities, most notably its antioxidant, anti-inflammatory, and antitumor properties. It acts as a potent scavenger of free radicals, including superoxide radicals [], and demonstrates inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation []. Additionally, THQ exhibits significant cytotoxic activity against various cancer cell lines, including squamous cell carcinoma and fibrosarcoma, both in vitro and in vivo [, , ].

Q2: How does thymohydroquinone exert its antioxidant effects?

A2: Thymohydroquinone exhibits potent antioxidant activity, surpassing that of its parent compound, thymoquinone []. This activity is attributed to its ability to donate electrons and scavenge free radicals, particularly superoxide radicals, effectively neutralizing them and mitigating oxidative stress [].

Q3: Is thymohydroquinone effective against microbial infections?

A3: Yes, thymohydroquinone demonstrates broad-spectrum antimicrobial activity against various bacterial and fungal species. It exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus [], and shows efficacy against several oral pathogens involved in dental caries and periodontal diseases, including Streptococcus mutans and Streptococcus sobrinus []. Furthermore, THQ displays antifungal activity against dairy spoilage yeasts, including Candida albicans and Aspergillus fumigatus [].

Q4: How does the structure of thymohydroquinone contribute to its antifungal activity?

A4: The antifungal activity of thymohydroquinone is attributed to its ability to inhibit the growth of various yeast and mold species, including those relevant to dairy spoilage []. While the exact mechanism of action requires further investigation, it is likely related to its ability to interact with fungal cell membranes and disrupt vital cellular processes.

Q5: Does the pH level influence the antimicrobial activity of thymohydroquinone?

A5: Interestingly, the antifungal effects of thymohydroquinone, unlike those of some common food preservatives, remain relatively stable across different pH levels. This characteristic makes it a potentially valuable natural preservative for milk products, as its efficacy persists at both pH 4.0 and 5.5 [].

Q6: Does thymohydroquinone show any potential for treating neurological disorders?

A6: Research suggests that thymohydroquinone may hold potential for addressing neurological conditions. A study utilizing a mouse model demonstrated that thymohydroquinone significantly improved motor skill learning []. This improvement is potentially linked to its ability to act as an agonist for the AMPA receptor, a key player in synaptic plasticity and learning.

Q7: Can thymohydroquinone cross the blood-brain barrier?

A7: In silico studies, particularly ADMET analysis, indicate that thymohydroquinone possesses a high probability of crossing the blood-brain barrier (BBB) [, ]. This ability stems from its favorable physicochemical properties, suggesting its potential for targeting the central nervous system and addressing neurological disorders.

Q8: Are there any known synergistic effects of thymohydroquinone with other antimicrobial agents?

A8: Studies show that thymohydroquinone exhibits synergistic antibacterial effects when combined with certain antibiotics, particularly against Staphylococcus aureus []. This synergistic interaction highlights its potential for enhancing the efficacy of existing antibiotics, potentially mitigating the challenge of antibiotic resistance.

Q9: What is the role of cytochrome P450 enzymes in the biosynthesis of thymohydroquinone?

A9: Cytochrome P450 monooxygenases (P450s) play a crucial role in the biosynthesis of thymohydroquinone in plants of the Lamiaceae family []. Specifically, P450s from the CYP76S and CYP736A subfamilies are responsible for hydroxylating thymol and carvacrol, leading to the formation of thymohydroquinone [].

Q10: What are the potential applications of thymohydroquinone in drug development?

A10: The diverse biological activities of thymohydroquinone make it a promising candidate for drug development in various areas. Its antioxidant and anti-inflammatory properties suggest potential applications in treating inflammatory disorders and conditions associated with oxidative stress. Moreover, its antitumor activity, particularly against breast cancer cells [], warrants further investigation for developing novel anticancer therapies.

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